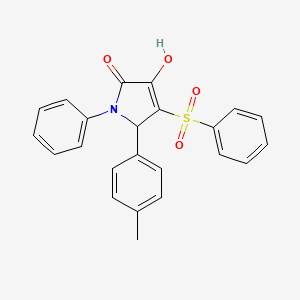
3-hydroxy-1-phenyl-4-(phenylsulfonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-1-phenyl-4-(phenylsulfonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrrole class of organic compounds and has a unique chemical structure that makes it suitable for use in different research areas.
Scientific Research Applications
Antimicrobial and Biological Activity
- N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, including compounds similar to 3-hydroxy-1-phenyl-4-(phenylsulfonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, are noted for their significant biological activities. These activities range from antimicrobial to anti-inflammatory, painkilling, antiviral, disinfectant, nootropic, anticoagulant, and antifungal properties. Moreover, specific derivatives have shown promise as inhibitors of protein interactions and as antagonists of certain receptors, highlighting their potential in medicinal chemistry and drug design (Akbari et al., 2022).
Synthetic Applications
- The compound and its related heterocycles have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, one-pot synthesis methods have been developed for novel pyrrolone derivatives, showcasing their potential in creating complex molecules for further research and application in various scientific fields (Alizadeh et al., 2007).
Chemical Properties and Reactions
- The electrochemical properties of derivatives of the mentioned compound have been explored, with studies investigating the oxidation of similar pyrrole compounds. These studies provide insights into the reactivity and stability of such compounds under electrochemical conditions, which is crucial for applications in materials science and electrochemistry (Narula & Noftle, 1999).
Material Science Applications
- Research has also focused on the synthesis and application of pyrrole derivatives in the development of new materials. For example, the synthesis of 3-alkyl substituted pyrrole monomers and their conversion into porphyrins demonstrate the potential of these compounds in creating novel polymers and materials with specific electronic and optical properties (Kinoshita et al., 1992).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-17(15-13-16)20-22(29(27,28)19-10-6-3-7-11-19)21(25)23(26)24(20)18-8-4-2-5-9-18/h2-15,20,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGRBLIIBNTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)
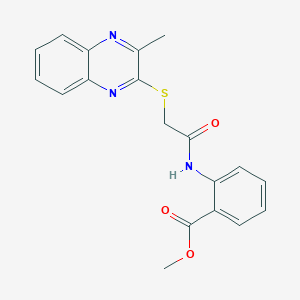
![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)
![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)
![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)
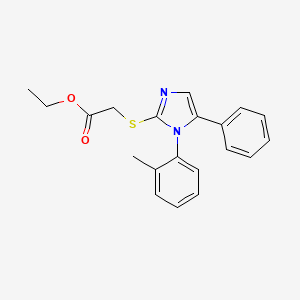
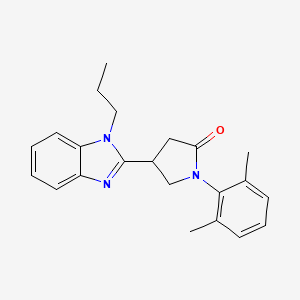
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)
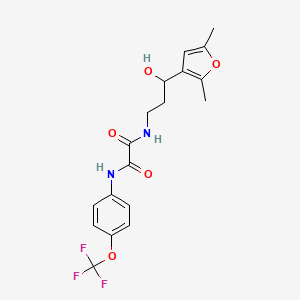
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)